molecular formula C25H29ClFN3O2 B2594907 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1327321-51-6

4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2594907
CAS No.: 1327321-51-6
M. Wt: 457.97
InChI Key: VIGARUSBGDKLAA-UHFFFAOYSA-N
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Description

“4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” typically involves multiple steps, including:

    Formation of the cyclopentanecarboxamide intermediate: This step involves the reaction of 4-chlorophenylcyclopentanecarboxylic acid with an amine to form the corresponding amide.

    Attachment of the piperidine moiety: The intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups or other functional groups within the molecule.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its interactions with enzymes, receptors, or other biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, compounds of this class are often investigated for their potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In industry, such compounds may be used in the development of new materials, coatings, or other applications where specific chemical properties are desired.

Mechanism of Action

The mechanism of action of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” would depend on its specific biological targets. Generally, compounds of this class may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-bromophenyl)piperidine-1-carboxamide
  • 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClFN3O2/c26-20-5-3-19(4-6-20)25(13-1-2-14-25)23(31)28-17-18-11-15-30(16-12-18)24(32)29-22-9-7-21(27)8-10-22/h3-10,18H,1-2,11-17H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGARUSBGDKLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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